N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-thiophen-2-yl-3-(triazol-1-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c17-11(13-10-2-1-7-18-10)15-5-3-9(8-15)16-6-4-12-14-16/h1-2,4,6-7,9H,3,5,8H2,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRZQXMWTOJSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed via a cyclization reaction of an appropriate precursor, such as an amino acid derivative.
Coupling of Thiophene and Pyrrolidine Rings: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazole and pyrrolidine have been shown to induce apoptosis in cancer cells. In particular:
Antimicrobial Activity
The compound's structural components suggest potential applications in combating multidrug-resistant bacterial strains:
- Research Findings : Compounds with thiophene and triazole functionalities have been evaluated for their antimicrobial properties. For example, derivatives similar to N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide have shown promising activity against resistant strains of Staphylococcus aureus .
Molecular Docking Studies
Molecular docking studies are critical for understanding how compounds like this compound interact with biological targets:
- Binding Affinity : Computational analyses suggest that the compound can effectively bind to specific enzymes or receptors involved in disease pathways. The presence of the thiophene and triazole rings enhances the compound's ability to fit into active sites of target proteins .
Synthetic Methodologies
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Pyrrolidine Ring Construction : Achieved through cyclization reactions involving appropriate precursors.
- Final Amidation : Introducing the carboxamide functional group through reaction with amines.
These synthetic routes allow for the modification of substituents to optimize biological activity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below to two structurally related molecules: N-phenylpyrrolidine-1-carbothioamide () and (Z)-N-(3-nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide (). Key differences in core structure, substituents, and bioactivity are highlighted.
Table 1: Structural and Functional Comparison
Electronic and Steric Properties
- Triazole vs. Thiazolidine/Thiocarbonyl : The 1,2,3-triazole in the target compound is electron-deficient, promoting interactions with electron-rich biological targets. In contrast, the thiazolidine ring in introduces sulfur-mediated conformational rigidity, while the thiocarbonyl group in enhances metal coordination .
- Thiophene vs. The nicotinoyl group in adds hydrogen-bonding capacity via its pyridine nitrogen.
Structural Data from Crystallography
Biological Activity
N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 252.32 g/mol. The compound features a pyrrolidine ring substituted with a thiophene and a triazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄OS |
| Molecular Weight | 252.32 g/mol |
| CAS Number | 2034266-42-5 |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves the coupling of thiophene derivatives with triazole-containing intermediates. This process often utilizes various coupling reagents and conditions to achieve high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine derivatives. For example, related pyrrolidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer) cells.
In one study, a derivative exhibited an IC50 value of 0.17 µM against L-363 cell lines, indicating potent activity . The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/AKT, which are critical in cancer cell survival and proliferation.
Antimicrobial Activity
Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. For instance, certain derivatives showed promising activity against multidrug-resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 8 µg/mL against resistant strains . This suggests that the incorporation of thiophene and triazole moieties may enhance the antimicrobial efficacy.
Neuroprotective Effects
Emerging research indicates that compounds featuring the pyrrolidine structure may possess neuroprotective properties. In models assessing seizure activity, related compounds have shown efficacy in reducing seizure frequency and severity in animal models . This positions N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine derivatives as potential candidates for treating neurological disorders.
Case Study 1: Anticancer Evaluation
A recent study synthesized several pyrrolidine derivatives and evaluated their anticancer properties against A549 cells. The most effective compound reduced cell viability by over 60% at concentrations below 100 µM . This study highlights the structure–activity relationship (SAR) that can guide future modifications to enhance anticancer efficacy.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene ring significantly influenced antimicrobial potency, with certain substitutions leading to enhanced activity against resistant strains .
Q & A
Q. What synthetic methodologies are recommended for introducing the 1H-1,2,3-triazole moiety into pyrrolidine carboxamide derivatives?
The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. For N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, the triazole can be introduced by reacting a pyrrolidine precursor bearing an alkyne group with an azide-functionalized thiophene derivative under Cu(I) catalysis. A representative protocol involves:
- Reagents : Propargylamine (alkyne source), sodium azide, CuSO₄·5H₂O (catalyst), sodium ascorbate (reducing agent).
- Conditions : Aqueous tert-butanol, room temperature, 12–24 hours .
- Yield optimization : Adjust stoichiometry (1:1.2 alkyne:azide) and monitor reaction progress via TLC or LC-MS.
Table 1 : Example Reaction Conditions for Triazole Formation
| Component | Quantity | Role |
|---|---|---|
| Propargylamine | 1.0 eq | Alkyne source |
| Sodium azide | 1.2 eq | Azide source |
| CuSO₄·5H₂O | 0.1 eq | Catalyst |
| Sodium ascorbate | 0.2 eq | Reducing agent |
| Solvent | t-BuOH/H₂O (1:1) | Reaction medium |
Q. How can NMR spectroscopy confirm the substitution pattern of the triazole and thiophene rings in this compound?
1H and 13C NMR are critical for verifying regiochemistry:
- 1H NMR : The triazole proton (H-2 of 1,2,3-triazole) appears as a singlet at δ 7.8–8.2 ppm. Thiophene protons (α to sulfur) resonate at δ 6.8–7.2 ppm as a multiplet .
- 13C NMR : The triazole carbons (C-1 and C-4) appear at δ 120–130 ppm, while the pyrrolidine carbonyl carbon is typically at δ 165–170 ppm .
- NOESY/ROESY : Used to confirm spatial proximity between the triazole and thiophene groups, ensuring correct regioselectivity.
Advanced Research Questions
Q. What strategies resolve discrepancies between crystallographic and spectroscopic data during structural determination?
Conflicts between X-ray diffraction (XRD) and NMR data may arise from dynamic processes (e.g., conformational flexibility or solvent effects). To address this:
- Multi-technique validation : Cross-validate with IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental NMR chemical shifts or XRD bond lengths .
- Refinement software : Use SHELXL (for XRD) to model disorder or anisotropic displacement parameters, ensuring R1 < 5% and wR2 < 10% .
Q. How can low yields during the coupling of thiophene derivatives with triazole intermediates be mitigated?
Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Activation of carboxamide : Use coupling agents like HATU or EDCI/HOBt to enhance reactivity .
- Solvent optimization : Switch to polar aprotic solvents (DMF, DMSO) to improve solubility.
- Temperature control : Perform reactions at 0–5°C to suppress side reactions (e.g., thiophene oxidation) .
Table 2 : Optimization of Coupling Reaction
| Parameter | Standard Condition | Optimized Condition |
|---|---|---|
| Coupling agent | DCC | HATU |
| Solvent | CH₂Cl₂ | DMF |
| Temperature | Room temp | 0–5°C |
| Yield improvement | 45% → 72% |
Q. What advanced crystallographic techniques are recommended for analyzing conformational flexibility in pyrrolidine-triazole derivatives?
- High-resolution XRD : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve subtle torsional angles in the pyrrolidine ring .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals, common in flexible molecules .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts between triazole and thiophene) using CrystalExplorer .
Handling Data Contradictions
Q. How should researchers address conflicting bioactivity data across different assays for this compound?
- Dose-response validation : Re-test activity at varying concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts .
- Orthogonal assays : Use SPR (surface plasmon resonance) to confirm binding affinity if fluorescence-based assays show variability.
- Statistical analysis : Apply ANOVA or paired t-tests (n ≥ 3) to assess significance of discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
